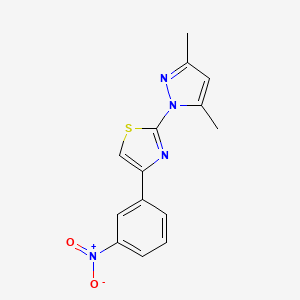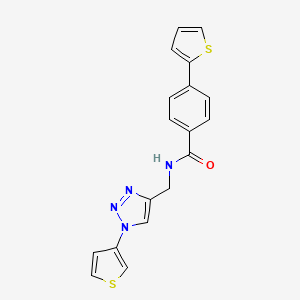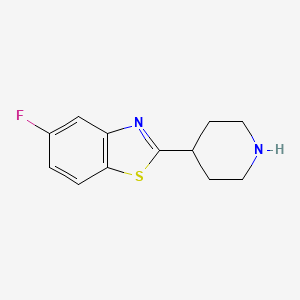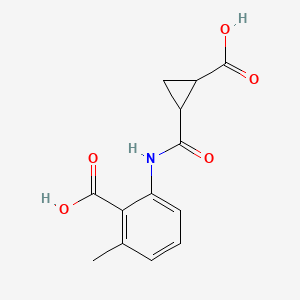![molecular formula C20H23NO2S2 B2595605 O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate CAS No. 339100-09-3](/img/structure/B2595605.png)
O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate: is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a combination of aromatic rings, sulfur, and carbamothioate groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate typically involves multiple steps:
-
Formation of the Sulfanyl Acetyl Intermediate
Starting Materials: 4-methylthiophenol and 2-bromoacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Product: 2-[(4-methylphenyl)sulfanyl]acetophenone.
-
Coupling with 2,6-Dimethylphenol
Starting Materials: 2-[(4-methylphenyl)sulfanyl]acetophenone and 2,6-dimethylphenol.
Reaction Conditions: The coupling reaction is facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Product: 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenol.
-
Formation of the Carbamothioate
Starting Materials: 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenol and N,N-dimethylthiocarbamoyl chloride.
Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the sulfanyl group to sulfoxide or sulfone derivatives.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert solvents such as tetrahydrofuran (THF) or ethanol.
Products: Reduction of the carbonyl group to alcohol derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution of the carbamothioate group with various nucleophiles.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: Utilized in studies to understand biochemical pathways and molecular interactions.
Medicine
Drug Development: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Diagnostic Agents: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and carbamothioate groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamate: Similar structure but with a carbamate group instead of a carbamothioate group.
2,6-dimethyl-4-{[(4-methylphenyl)sulfonyl]acetyl}phenyl dimethylcarbamate: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
Chemical Structure: The presence of both sulfanyl and carbamothioate groups in O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate provides unique reactivity and binding properties.
Biological Activity: Its specific interactions with molecular targets make it distinct in its biological applications compared to similar compounds.
This detailed overview highlights the complexity and versatility of this compound, showcasing its significance in various scientific and industrial fields
Propriétés
IUPAC Name |
O-[2,6-dimethyl-4-[2-(4-methylphenyl)sulfanylacetyl]phenyl] N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S2/c1-13-6-8-17(9-7-13)25-12-18(22)16-10-14(2)19(15(3)11-16)23-20(24)21(4)5/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQVFZJRJUXVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=CC(=C(C(=C2)C)OC(=S)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2595525.png)

![2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B2595528.png)

![2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2595531.png)
![3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B2595532.png)
![N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2595533.png)

![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]QUINOLINE-2-CARBOXAMIDE](/img/structure/B2595537.png)

![4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2595541.png)
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2595545.png)
